Patent-Assigned Role as a Specific Synthetic Intermediate for STAT6 Inhibitors
This specific compound is documented as a direct product in the synthesis of heterocyclic oxime compounds, which are claimed to possess excellent inhibitory activity on STAT6 activation and effectiveness against allergic diseases [1]. While the patent (US20050227959A1) does not provide quantitative IC50 data for the intermediate itself, its explicit inclusion as a reagent differentiates it from unclaimed aminoacetonitrile analogs that lack this documented synthetic utility.
| Evidence Dimension | Patented Application Context |
|---|---|
| Target Compound Data | Explicitly named as a synthetic intermediate for STAT6-inhibiting heterocyclic oximes. |
| Comparator Or Baseline | Other aminoacetonitrile compounds not explicitly claimed or disclosed in the synthesis of the same patented final compounds. |
| Quantified Difference | Not Applicable (Qualitative differentiation based on explicit patent disclosure). |
| Conditions | Patent document analysis (US20050227959A1). |
Why This Matters
For procurement decisions in drug discovery, selecting an intermediate with a documented, specific role in a patented synthesis pathway provides a verified starting point, unlike a generic analog with no such proven utility.
- [1] Molaid. (2026). [2-(4-Fluorophenyl)ethylamino]acetonitrile | 864960-91-8. MS_1911996. View Source
